

Spectroscopic and Biological Insights into Ganodermanontriol: A Technical Guide

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Compound of Interest

Compound Name: Ganodermanontriol

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Introduction

Ganodermanontriol, a lanostanoid triterpene isolated from the medicinal mushroom *Ganoderma lucidum*, has garnered significant interest within the scientific community.[1] Its potential as a therapeutic agent, particularly in oncology, is underscored by its demonstrated biological activities. This technical guide provides a comprehensive overview of the spectroscopic data of **Ganodermanontriol**, detailed experimental protocols for its analysis, and insights into its mechanism of action.

Spectroscopic Data of Ganodermanontriol

The structural elucidation of **Ganodermanontriol** has been primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS). The molecular formula of **Ganodermanontriol** is $C_{30}H_{48}O_4$, with a molecular weight of 472.7 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and ^{13}C NMR spectroscopic data provide a detailed fingerprint of the molecular structure of **Ganodermanontriol**. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: 1H and ^{13}C NMR Spectroscopic Data of **Ganodermanontriol**

Position	¹³ C Chemical Shift (ppm)	¹ H Chemical Shift (ppm), Multiplicity, (J in Hz)
1	35.9	1.98, m
2	34.2	2.50, m
3	218.4	-
4	47.7	-
5	50.8	1.85, m
6	28.5	2.05, m
7	117.3	5.45, d (4.5)
8	141.2	-
9	145.8	-
10	38.9	-
11	115.8	5.40, d (6.0)
12	37.5	2.15, m
13	44.2	-
14	49.8	-
15	33.1	1.65, m
16	28.2	1.80, m
17	51.2	1.55, m
18	18.7	0.65, s
19	18.7	1.20, s
20	36.4	1.45, m
21	18.7	0.92, d (6.5)
22	38.1	1.60, m
23	25.0	1.75, m

24	75.1	3.40, dd (8.0, 4.0)
25	76.5	-
26	69.8	3.65, d (11.0); 3.55, d (11.0)
27	27.2	1.25, s
28	24.5	1.15, s
29	28.0	1.05, s
30	21.5	1.10, s

Note: The data presented is a compilation from various sources and may be subject to minor variations depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of **Ganodermanontriol**, aiding in its structural confirmation. High-resolution mass spectrometry (HRMS) provides the exact mass, which is crucial for determining the elemental composition.

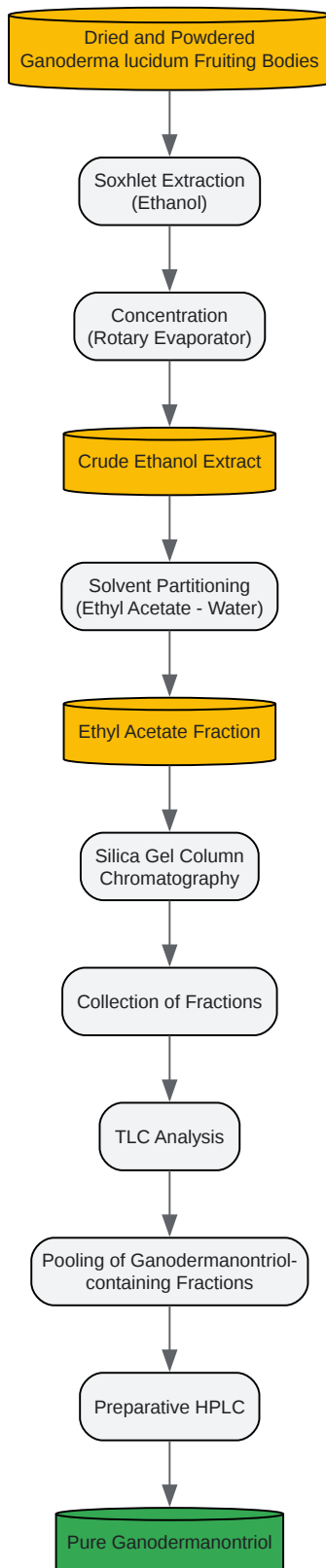
Table 2: Mass Spectrometry Data of **Ganodermanontriol**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Interpretation
ESI+	473.3574 [M+H] ⁺	Protonated molecule
ESI+	455.3468 [M+H-H ₂ O] ⁺	Loss of a water molecule
ESI+	437.3362 [M+H-2H ₂ O] ⁺	Loss of two water molecules

Experimental Protocols

Isolation of Ganodermanontriol from Ganoderma lucidum

The following diagram outlines a typical workflow for the isolation of **Ganodermanontriol** from the fruiting bodies of *Ganoderma lucidum*.



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Figure 1. Workflow for the isolation of **Ganodermanontriol**.

NMR Spectroscopic Analysis

A general protocol for the NMR analysis of **Ganodermanontriol** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of purified **Ganodermanontriol** in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
- NMR Tube: Transfer the solution to a 5 mm NMR tube.
- Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
- Data Processing: Process the acquired data using appropriate software to obtain the final spectra for analysis.

Mass Spectrometric Analysis

A general protocol for the UPLC-Q-TOF-MS analysis of **Ganodermanontriol** is as follows:

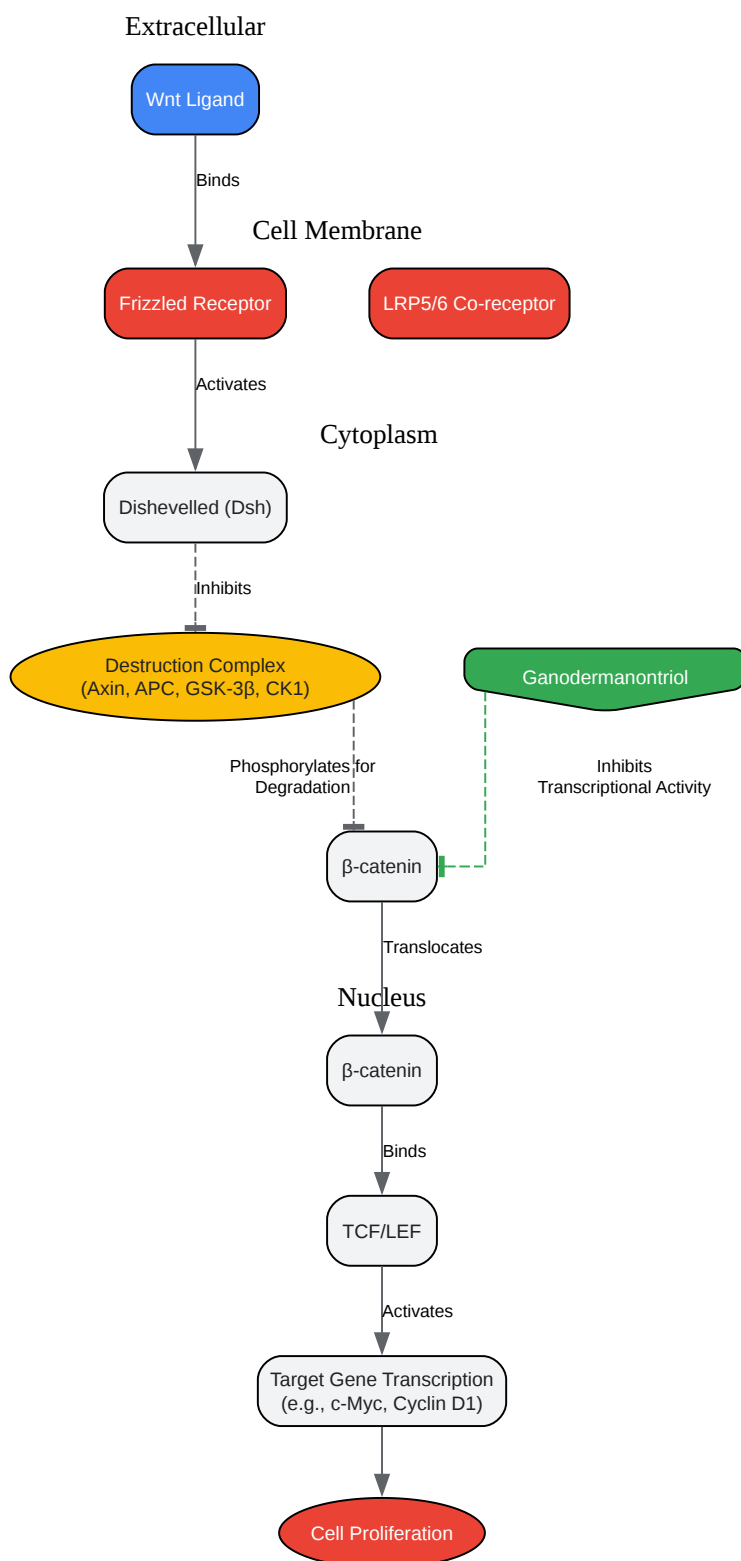
- Sample Preparation: Prepare a dilute solution of **Ganodermanontriol** in a suitable solvent (e.g., methanol, acetonitrile).
- Chromatographic Separation (UPLC):
 - Column: Use a C18 reversed-phase column.
 - Mobile Phase: Employ a gradient elution with a mixture of water (often with a small amount of formic acid) and acetonitrile.
 - Flow Rate: Maintain a constant flow rate appropriate for the column dimensions.
 - Injection Volume: Inject a small volume of the sample (e.g., 1-5 µL).
- Mass Spectrometric Detection (Q-TOF-MS):

- Ionization Source: Utilize an electrospray ionization (ESI) source, typically in positive ion mode.
- Mass Range: Scan a mass range that includes the expected molecular ion of **Ganodermanontriol** (e.g., m/z 100-1000).
- Data Acquisition: Acquire data in both full scan mode and tandem MS (MS/MS) mode to obtain fragmentation information.

Biological Activity and Signaling Pathway

Ganodermanontriol has been shown to possess anticancer properties, notably through the inhibition of the Wnt/ β -catenin signaling pathway.^{[2][3]} This pathway is crucial in cell proliferation and differentiation, and its dysregulation is implicated in various cancers.

The diagram below illustrates the inhibitory effect of **Ganodermanontriol** on the Wnt/ β -catenin signaling pathway.



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Figure 2. Inhibition of the Wnt/β-catenin signaling pathway by **Ganodermanontriol**.

Conclusion

This technical guide provides a consolidated resource for researchers and professionals working with **Ganodermanontriol**. The detailed spectroscopic data, experimental protocols, and mechanistic insights are intended to facilitate further investigation into the therapeutic potential of this promising natural product. The continued exploration of **Ganodermanontriol** and other bioactive compounds from *Ganoderma lucidum* holds significant promise for the development of novel pharmaceuticals.

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References

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